molecular formula C15H13ClN4O B2569223 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1796964-48-1

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2569223
CAS No.: 1796964-48-1
M. Wt: 300.75
InChI Key: PEXVMDSHUWSNPU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an acetamide group at position 4. The acetamide moiety is further substituted with a 2-chlorophenyl ring, contributing to its unique electronic and steric properties. This compound is of interest due to its structural resemblance to bioactive molecules targeting enzymes or receptors in medicinal and agrochemical contexts.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-10-6-14-17-8-12(9-20(14)19-10)18-15(21)7-11-4-2-3-5-13(11)16/h2-6,8-9H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXVMDSHUWSNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the condensation of 2-chlorobenzaldehyde with 3-amino-2-methylpyrazolo[1,5-a]pyrimidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has shown inhibitory effects on cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy.
  • Cell Line Studies : In vitro studies have demonstrated that 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, a related compound showed an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line.

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders:

  • Targeting Neurotransmitter Systems : Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in conditions like depression and anxiety disorders. The specific interactions with serotonin and dopamine receptors are areas of ongoing research.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications at various positions on the pyrazolo scaffold. This synthetic flexibility enhances the potential biological activity of derivatives:

Synthetic Route Description
Step 1Preparation of the pyrazolo scaffold through cyclization reactions involving appropriate precursors.
Step 2Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Step 3Acetylation to form the final product.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique properties and activities:

Compound Name Structural Features Biological Activity
3-(4-chlorophenyl)-N-(3-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamideSimilar pyrazolo core with different aryl substituentsAnticancer activity
N-(4-fluorophenyl)-4-methylpyrazolo[1,5-a]pyrimidin-6-carboxamideDifferent substituents at position 4Enzyme inhibition
N-(3-bromophenyl)-N'-methylpyrazolo[1,5-a]pyrimidine-6-carboxamideVariations in halogen substituentsPotential anti-inflammatory effects

The unique combination of substituents in this compound contributes to its targeted biological activities against specific pathways like CDK2 inhibition.

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the effect of various pyrazolo derivatives on cancer cell lines and found that those with modifications similar to this compound exhibited promising results in inhibiting tumor growth and inducing apoptosis in malignant cells.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of pyrazolo compounds, revealing their ability to enhance cognitive function in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Substituents at Key Positions Biological Activity/Notes Reference
2-(2-Chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide Pyrazolo[1,5-a]pyrimidine - 2-CH₃
- 6-NH-C(O)-CH₂-(2-Cl-C₆H₄)
Structural template for neuroimaging
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole - 6-CF₃
- 2-NH-C(O)-CH₂-(2-Cl-C₆H₄)
Patent-derived; potential agrochemical
N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide Pyrazolo[1,5-a]pyrimidine - 3-CH₂-C(O)-N(Et)₂
- 5,7-CH₃
- 2-(6-F-pyridinyl)
PET imaging ligand for neuroinflammation
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide Pyrazolo[1,5-a]pyrimidine - 7-S-CH₂-C(O)-NH-(3-Me-C₆H₄)
- 6-benzyl
Sulfanyl linkage alters pharmacokinetics

Pharmacological and Physicochemical Properties

Key Differences:

Heterocyclic Core Influence :

  • The pyrazolo[1,5-a]pyrimidine core (target compound) offers a planar structure conducive to π-π stacking interactions, unlike the benzothiazole in , which has a sulfur atom enhancing electron-withdrawing effects.
  • Triazolo[1,5-a]pyrimidines (e.g., in ) introduce a triazole ring, enabling additional hydrogen bonding but reducing metabolic stability compared to pyrazolo systems.

Methyl groups on the pyrazolo[1,5-a]pyrimidine (position 2) improve metabolic stability by blocking oxidative sites, whereas trifluoromethyl groups (e.g., ) enhance electron deficiency, affecting receptor binding.

Biological Activity: The sulfanyl-linked acetamide in may reduce oral bioavailability due to higher molecular weight (MW 503.6 vs. target compound’s MW ~342), but it could prolong half-life via slower clearance. Diethylamino substituents (e.g., ) increase solubility in polar solvents (e.g., aqueous buffers) but may reduce CNS penetration compared to the target compound’s simpler acetamide.

Biological Activity

2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13ClN4O
Molecular Weight300.74 g/mol
CAS Number1796964-48-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or a receptor modulator , leading to alterations in cellular pathways and biological responses. This interaction can result in significant effects on cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : In a study evaluating its effects on MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value ranging from 3 to 10 µM. It effectively inhibited cell migration and induced DNA fragmentation, suggesting a strong potential for use as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor) : It has shown selective inhibition against EGFR, which is crucial in many cancers.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : The compound also inhibits VEGFR, which plays a role in tumor angiogenesis.

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • Phenylpyrazolo[3,4-d]pyrimidine Derivatives : Research has highlighted the importance of structural modifications in enhancing anticancer activities. Compounds similar to this compound have been shown to possess dual inhibitory activities against EGFR and VEGFR .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with their targets, revealing potential pathways for therapeutic development .

Q & A

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide?

The synthesis typically involves coupling α-chloroacetamide derivatives with pyrazolo[1,5-a]pyrimidine intermediates. For example:

  • Nucleophilic substitution : Reacting 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives with 2-(2-chlorophenyl)acetamide precursors in polar aprotic solvents (e.g., 1,4-dioxane or DMF) with a base like K₂CO₃ at 65–95°C yields the target compound (yields: 29–68.5%) .
  • Intermediate functionalization : Substituted pyrazolo[1,5-a]pyrimidines are synthesized via condensation of aminopyrazoles with β-ketoesters or nitriles, followed by chlorination and amidation steps .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
ChlorinationPOCl₃, reflux70–85%
AmidationK₂CO₃, 1,4-dioxane, 95°C68.5%

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and pyrazolo-pyrimidine protons (δ 6.8–7.5 ppm). Methyl groups appear at δ 2.1–2.5 ppm .
    • IR : Confirms amide C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 383.45 for C₁₉H₂₅N₇O₂) validate the molecular formula .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles in pyrazolo-pyrimidine core) .

Q. How are common impurities identified and mitigated during synthesis?

  • Byproducts : Unreacted chloro intermediates or regioisomers may form due to competing nucleophilic sites.
  • Mitigation Strategies :
    • Chromatography : Silica gel column chromatography with EtOAc/hexane gradients separates impurities .
    • Recrystallization : Ethanol or acetic acid recrystallization improves purity (>95%) .
  • Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modifications :
    • Pyrazolo-pyrimidine core : Methyl groups at C2 enhance metabolic stability .
    • Chlorophenyl moiety : Electron-withdrawing Cl improves target binding affinity (e.g., DPP-IV inhibition in Anagliptin analogs) .
  • Methodology :
    • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes with targets like TSPO (translocator protein) .
    • In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., DPP-IV) using fluorogenic substrates .

Q. How to resolve contradictory data in pharmacological studies?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

  • Approach :
    • Standardization : Use uniform assay buffers (e.g., Tris-HCl pH 7.4, 1 mM ATP) .
    • Structural analysis : Compare X-ray structures (e.g., SHELX-refined models) to identify conformational variations .

Q. What strategies improve solubility and bioavailability?

  • Salt formation : Hydrochloride salts of pyrazolo-pyrimidine analogs enhance aqueous solubility (e.g., Anagliptin HCl) .
  • Prodrug design : Esterification of the acetamide group increases membrane permeability .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves oral bioavailability .

Q. How are metabolic pathways elucidated?

  • In vitro models : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS.
  • Key findings :
    • Phase I metabolism : Oxidation of methyl groups on pyrazolo-pyrimidine forms hydroxylated derivatives .
    • Phase II conjugation : Glucuronidation at the acetamide nitrogen detected in urine samples .

Q. What computational tools predict crystallographic behavior?

  • Software : SHELX suite refines X-ray data to resolve disorder in chlorophenyl rings .
  • Parameters :
    • R-factors : Aim for <0.05 for high-resolution (<1.0 Å) datasets .
    • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds in acetamide moiety) .

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